molecular formula C3H4Cl2 B1580525 1,2-DICHLOROPROPENE CAS No. 563-54-2

1,2-DICHLOROPROPENE

Cat. No.: B1580525
CAS No.: 563-54-2
M. Wt: 110.97 g/mol
InChI Key: PPKPKFIWDXDAGC-UHFFFAOYSA-N
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Description

1,2-Dichloropropene is an organic compound classified as a chlorocarbon. It is a colorless, flammable liquid with a sweet odor. This compound is primarily used as an intermediate in the production of other chemicals and has applications in various industrial processes .

Mechanism of Action

Comparison with Similar Compounds

1,2-Dichloropropene can be compared with other similar compounds, such as:

These compounds share similar chemical structures but differ in their physical properties, reactivity, and applications. This compound is unique due to its specific industrial applications and its role as an intermediate in the production of other chemicals .

Biological Activity

1,2-Dichloropropene (1,2-DCP) is an organochlorine compound primarily used as a soil fumigant and pesticide. Its biological activity has been a subject of extensive research due to its potential health impacts and environmental effects. This article summarizes the findings on the biological activity of 1,2-DCP, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

Toxicological Profile

This compound exhibits several toxicological effects that have been documented in various studies:

  • Carcinogenicity : Research indicates that exposure to 1,2-DCP can lead to an increased incidence of tumors in laboratory animals. For instance, inhalation studies in rats and mice demonstrated a higher occurrence of nasal tumors and Harderian gland adenomas following exposure . The compound has been classified as possibly carcinogenic to humans by the International Agency for Research on Cancer (IARC) .
  • Hepatotoxicity : In animal studies, 1,2-DCP has shown dose-dependent hepatotoxic effects. A study involving Sprague-Dawley rats revealed that high doses (500-1000 mg/kg) resulted in significant liver damage characterized by necrosis and alterations in liver enzyme activities . Additionally, exposure led to a reduction in hepatic non-protein thiols and changes in glutathione levels .
  • Genotoxicity : Evidence suggests that 1,2-DCP possesses genotoxic properties. Inhalation exposure was associated with increased DNA damage in various tissues, highlighting its potential to induce mutations .

The biological activity of 1,2-DCP is largely mediated through several biochemical pathways:

  • Inflammatory Response : 1,2-DCP exposure has been shown to induce inflammatory responses characterized by the upregulation of pro-inflammatory cytokines such as IL-6 and TNF-α. These cytokines play critical roles in mediating inflammation and have been linked to angiogenesis processes .
  • Angiogenesis : Studies have demonstrated that 1,2-DCP can promote angiogenesis through the activation of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway. This pathway is crucial for endothelial cell proliferation and survival, which are essential for new blood vessel formation . The expression of vascular endothelial growth factor (VEGF), a key angiogenic factor, was significantly increased in cells treated with 1,2-DCP .

Case Studies

Several case studies provide insight into the biological activity and health impacts associated with 1,2-DCP:

  • Occupational Exposure : A case series involving painters exposed to 1,2-DCP revealed a high incidence of allergic contact dermatitis. All patients demonstrated positive responses upon testing with the compound, indicating its potential sensitizing effects on human skin .
  • Acute Poisoning : An autopsy case report highlighted acute poisoning from ingestion of rubber cement containing 1,2-DCP. The findings indicated severe central nervous system dysfunction alongside respiratory and hepatic damage, emphasizing the compound's acute toxicity profile .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study TypeFindingsReference
CarcinogenicityIncreased tumor incidence in nasal cavity and Harderian glands in rodents
HepatotoxicityDose-dependent liver damage; alterations in enzyme activities
GenotoxicityInduction of DNA damage following inhalation exposure
Inflammatory ResponseUpregulation of IL-6 and TNF-α; activation of angiogenesis via PI3K/AKT/mTOR pathway
Case Study - DermatitisPositive allergic responses in painters exposed to 1,2-DCP
Acute PoisoningCNS dysfunction and organ damage from ingestion; severe health impacts noted

Properties

IUPAC Name

1,2-dichloroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl2/c1-3(5)2-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKPKFIWDXDAGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060337
Record name 1,2-Dichloro-1-propene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [HSDB]
Record name 1,2-Dichloropropene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2755
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

75 °C
Record name 1,2-DICHLOROPROPENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6175
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 2,700 mg/l @ 25 °C.
Record name 1,2-DICHLOROPROPENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6175
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

3.83 (air= 1)
Record name 1,2-DICHLOROPROPENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6175
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

90.8 [mmHg], 90.8 mm Hg @ 20 °C
Record name 1,2-Dichloropropene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2755
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,2-DICHLOROPROPENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6175
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Liquid

CAS No.

563-54-2
Record name 1-Propene, 1,2-dichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=563-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dichloro-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-DICHLOROPROPENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6175
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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